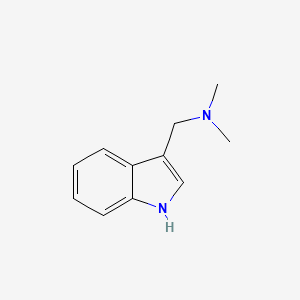

Gramine

Übersicht

Beschreibung

Gramin, auch bekannt als N,N-Dimethyl-1H-Indol-3-methylamin, ist ein Indolalkaloid, das ursprünglich aus der Pflanze Arundo donax L. isoliert wurde. Es kommt häufig in verschiedenen Rohpflanzen vor, insbesondere in Gerste. Gramin spielt in Pflanzen eine schützende Rolle gegen Pflanzenfresser und hat aufgrund seiner vielfältigen biologischen Aktivitäten, einschließlich antiviral, antibakteriell, antifungal, entzündungshemmend und antitumor, große Aufmerksamkeit auf sich gezogen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die chemische Synthese von Gramin umfasst mehrere Schritte. Eine gängige Methode ist die Mannich-Reaktion, bei der Indol mit Formaldehyd und Dimethylamin umgesetzt wird. Diese Reaktion findet typischerweise unter sauren Bedingungen statt und führt zur Bildung von Gramin .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann Gramin aus Pflanzen wie Arundo donax L. mit Hilfe von Ultraschall-Extraktionsmethoden extrahiert werden. Die Extraktionsrate kann durch Anpassung von Parametern wie Ultraschallleistung, Zeit, Temperatur, Flüssig-Material-Verhältnis und pH-Wert optimiert werden .

Wissenschaftliche Forschungsanwendungen

Gramine has a wide range of scientific research applications:

Chemistry: this compound serves as a precursor for the synthesis of other indole derivatives and is used in various organic synthesis reactions.

Biology: this compound exhibits antiviral, antibacterial, antifungal, and insecticidal activities, making it valuable in biological research.

Medicine: this compound has potential therapeutic applications, including anti-inflammatory and antitumor activities. It is also being explored for its role in treating Alzheimer’s disease and serotonin-receptor-related disorders.

Industry: This compound is used as an algicide and insecticide in agricultural settings.

Wirkmechanismus

Target of Action

Gramine, also known as N, N-dimethyl-1H-indole-3-methylamine, is an indole alkaloid . It has been found to act as an agonist of the adiponectin receptor 1 (AdipoR1) . AdipoR1 plays a crucial role in glucose regulation and fatty acid oxidation.

Mode of Action

It is known that this compound interacts with its target, adipor1, leading to changes in the cell . This interaction triggers a series of biochemical reactions that result in its diverse biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a defensive role in plants against herbivores . It can act as a precursor for the biosynthesis of tryptophan and play a vital role in amino acid metabolism . Furthermore, it has been shown to exert cytoprotective effects and antioxidant properties against H2O2-induced oxidative stress in HEK 293 cells .

Pharmacokinetics

Research suggests that structural optimization may be needed to address potential issues with this compound’s pharmacokinetics and bioavailability .

Result of Action

The interaction of this compound with its target leads to a variety of molecular and cellular effects. These include antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor activities . It also has applications in therapy for Alzheimer’s disease, serotonin-receptor-related activity, insecticidal activity, and application as an algicide .

Safety and Hazards

Zukünftige Richtungen

Gramine has attracted significant attention due to its potential and diverse biological activities. It has potential applications in therapy for Alzheimer’s disease, serotonin-receptor-related activity, insecticidal activity, and as an algicide . Future research directions on this compound may include the introduction of key pharmacophores via the design of hybrid molecules, structural optimization for defects such as poor pharmacokinetics and bioavailability, and elucidation of structure–activity relationships .

Biochemische Analyse

Biochemical Properties

Gramine interacts with various enzymes, proteins, and other biomolecules. It has been found to increase the activities of carboxylesterase and glutathione S -transferase, two important detoxification enzymes . The activities of these enzymes are positively correlated with the concentration of dietary this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. It could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters or binding proteins. The effects on its localization or accumulation are currently being researched .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The chemical synthesis of gramine involves several steps. One common method is the Mannich reaction, where indole is reacted with formaldehyde and dimethylamine. This reaction typically occurs under acidic conditions, leading to the formation of this compound .

Industrial Production Methods

In industrial settings, this compound can be extracted from plants like Arundo donax L. using ultrasonic extraction methods. The extraction rate can be optimized by adjusting parameters such as ultrasonic power, time, temperature, liquid-material ratio, and pH value .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gramin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Gramin kann zu verschiedenen Produkten oxidiert werden, je nach dem verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können die in Gramin vorhandenen funktionellen Gruppen verändern.

Substitution: Gramin kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Gramin verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Saure oder basische Bedingungen werden oft verwendet, um diese Reaktionen zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Gramin gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung verschiedener Indolderivate führen .

Wissenschaftliche Forschungsanwendungen

Gramin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Gramin dient als Vorläufer für die Synthese anderer Indolderivate und wird in verschiedenen organischen Synthesen verwendet.

Biologie: Gramin zeigt antivirale, antibakterielle, antimykotische und insektizide Aktivitäten, was es in der biologischen Forschung wertvoll macht.

Medizin: Gramin hat potentielle therapeutische Anwendungen, einschließlich entzündungshemmender und antitumoriger Aktivitäten. Es wird auch für seine Rolle bei der Behandlung der Alzheimer-Krankheit und Serotonin-Rezeptor-bedingten Erkrankungen untersucht.

Industrie: Gramin wird als Algizid und Insektizid im landwirtschaftlichen Bereich eingesetzt.

Wirkmechanismus

Gramin entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege. So wirkt es beispielsweise als Agonist des Adiponektin-Rezeptors 1 (AdipoR1), der eine Rolle bei der Regulierung des Blutzuckerspiegels und des Fettabbaus spielt. Darüber hinaus wird die insektizide Aktivität von Gramin auf seine Fähigkeit zurückgeführt, das Nervensystem von Insekten zu stören .

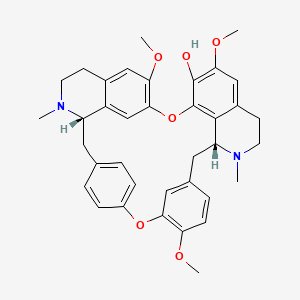

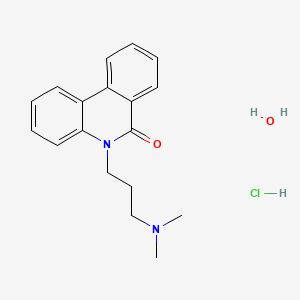

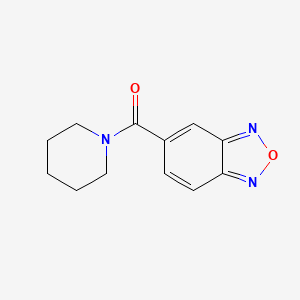

Vergleich Mit ähnlichen Verbindungen

Gramin ist strukturell ähnlich anderen Indolalkaloiden wie Sumatriptan und Rizatriptan. Diese Verbindungen teilen sich einen gemeinsamen Indol-Grundkörper, unterscheiden sich jedoch in ihren funktionellen Gruppen und biologischen Aktivitäten. Sumatriptan und Rizatriptan werden klinisch zur Behandlung von Migräne eingesetzt, was das therapeutische Potenzial von Indolderivaten unterstreicht .

Liste ähnlicher Verbindungen

- Sumatriptan

- Rizatriptan

- Hordenin

Die Einzigartigkeit von Gramin liegt in seinen vielfältigen biologischen Aktivitäten und seiner Rolle als Vorläufer für die Biosynthese von Tryptophan, einer essentiellen Aminosäure .

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDGBSUVYYVKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058955 | |

| Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(Dimethylaminomethyl)indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87-52-5 | |

| Record name | Gramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-3-ylmethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGQ8A78L14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Dimethylaminomethyl)indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 139 °C | |

| Record name | 3-(Dimethylaminomethyl)indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

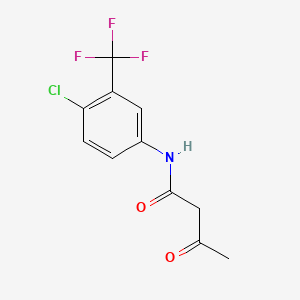

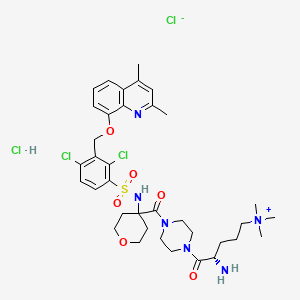

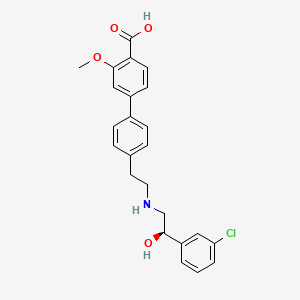

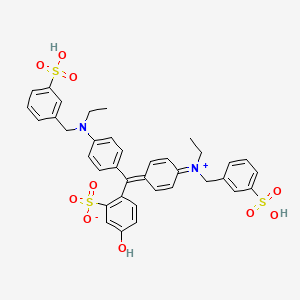

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

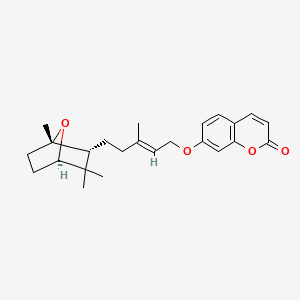

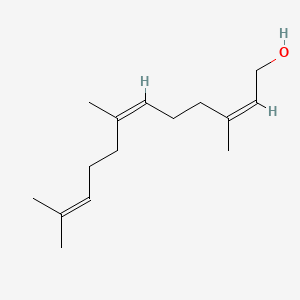

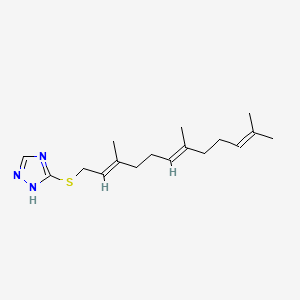

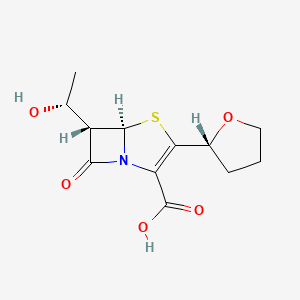

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672062.png)

![5-[[(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672063.png)